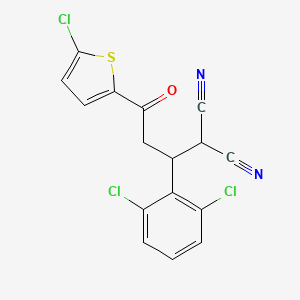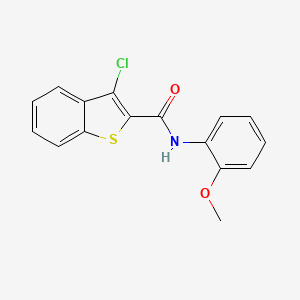
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and a thienyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl intermediate: This could involve the chlorination of thiophene to introduce the chloro substituent.
Coupling with the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction to attach the dichlorophenyl group to the thienyl intermediate.
Introduction of the malononitrile group: This could be achieved through a Knoevenagel condensation reaction, where malononitrile is reacted with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or electronic materials.
作用機序
The mechanism of action of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile: can be compared with other compounds that have similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can impart unique chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the design of new pharmaceuticals or advanced materials.
特性
CAS番号 |
302904-32-1 |
|---|---|
分子式 |
C16H9Cl3N2OS |
分子量 |
383.7 g/mol |
IUPAC名 |
2-[3-(5-chlorothiophen-2-yl)-1-(2,6-dichlorophenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-2-1-3-12(18)16(11)10(9(7-20)8-21)6-13(22)14-4-5-15(19)23-14/h1-5,9-10H,6H2 |
InChIキー |
YTTANKTZJAJSFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)

![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)



![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988197.png)
![2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988198.png)
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)
